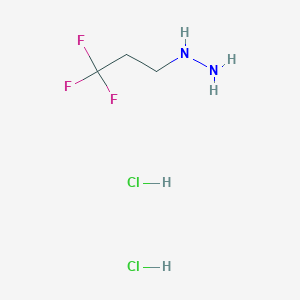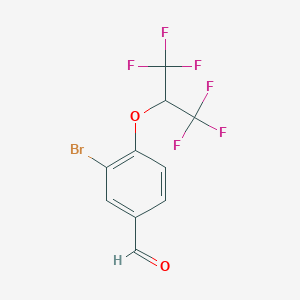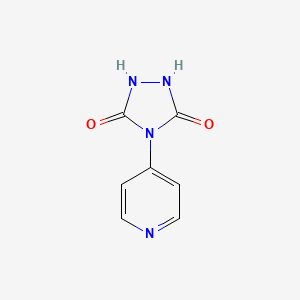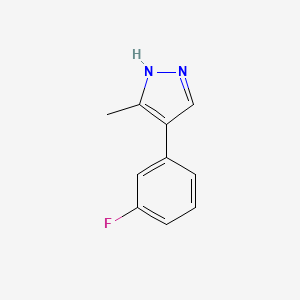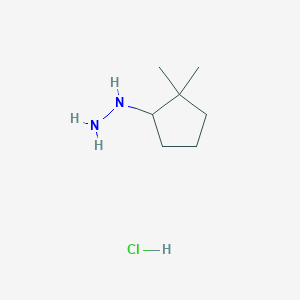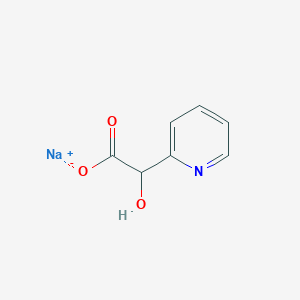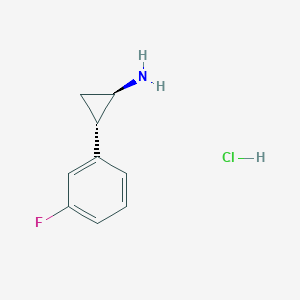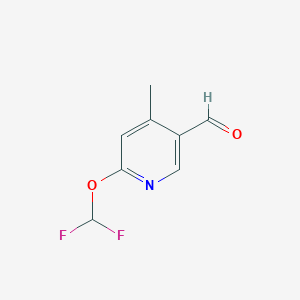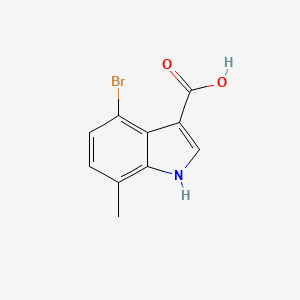
4-bromo-7-methyl-1H-indole-3-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Conformationally Constrained Tryptophan Derivatives
Researchers have synthesized novel 3,4-fused tryptophan analogs designed for peptide/peptoid conformation elucidation studies. These derivatives feature a ring that bridges the α-carbon and the 4-position of the indole ring, limiting the conformational flexibility of the side chain while preserving the amine and carboxylic acid groups for further derivatization (Horwell et al., 1994).
Investigation of Brominated Tryptophan Alkaloids
A study on Thorectandra and Smenospongia sponges yielded new brominated tryptophan derivatives with potential biological activities. These compounds were characterized by NMR data and found to inhibit the growth of Staphylococcus epidermidis, highlighting the chemical diversity and biological relevance of marine-derived substances (Segraves & Crews, 2005).
Expedient Routes to Brominated Indole Building Blocks
The synthesis of brominated 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) derivatives has been developed. These are valuable substrates for further elaboration using transition metal-mediated cross-coupling chemistry, demonstrating the utility of brominated indoles in synthetic organic chemistry (Huleatt et al., 2008).
Synthesis of Novel Indole-2-Carboxylic Acids
Methods for synthesizing novel indole-2-carboxylic acids and esters with diverse substituents have been described. These compounds are synthesized through Dieckmann cyclization and Ullmann reactions, highlighting the versatility of indole derivatives in organic synthesis (Unangst et al., 1987).
Regioselective Synthesis of Indole Derivatives
A regioselective synthesis method for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid has been developed, demonstrating the strategic importance of this compound in the synthesis of anti-inflammatory naturally occurring compounds like Herdmanine D. This highlights the compound's role as a crucial scaffold in the synthesis of biologically active molecules (Sharma et al., 2020).
Direcciones Futuras
: Wang, X., Luo, M.-J., Wang, Y.-X., Han, W.-Q., Miu, J.-X., Luo, X.-P., Zhang, A.-D., & Kuang, Y. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. DOI: 10.3389/fchem.2022.975267 : NIST Chemistry WebBook. (2010). 1H-Indole-3-carboxaldehyde, 7-methyl- [Online]. Available at: NIST Chemistry WebBook : Ran, Y., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 67. [DOI: 10.1186/s43094-020-00141-y](https://fjps.springer
Propiedades
IUPAC Name |
4-bromo-7-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-2-3-7(11)8-6(10(13)14)4-12-9(5)8/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUOEESZAACCIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-7-methyl-1H-indole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



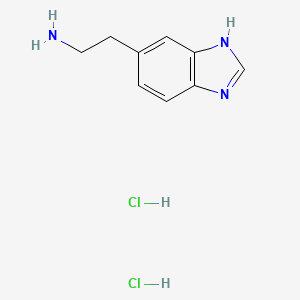
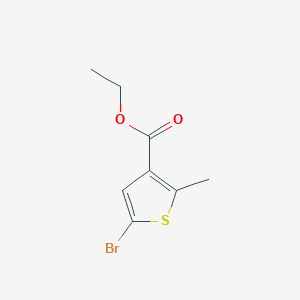
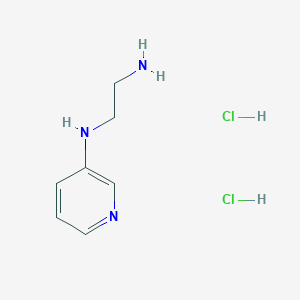
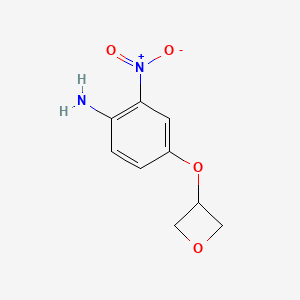
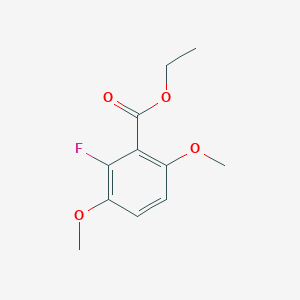
![Benzyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1449331.png)
